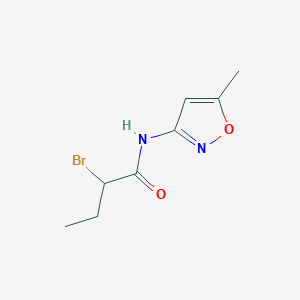

2-bromo-N-(5-methylisoxazol-3-yl)butanamide

Description

2-Bromo-N-(5-methylisoxazol-3-yl)butanamide (CAS: 923138-55-0) is a brominated amide derivative featuring a 5-methylisoxazole substituent. Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of 271.10 g/mol . The compound is characterized by a butanamide backbone substituted with a bromine atom at the 2-position and a 5-methylisoxazol-3-yl group linked via an amide bond. It is commercially available for research purposes, with pricing ranging from $188.00 (250 mg) to $380.00 (1 g) . The compound has been utilized as a key intermediate in synthetic pathways, particularly in the preparation of bicyclic amines, as demonstrated in European Patent Specification procedures .

Properties

IUPAC Name |

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-6(9)8(12)10-7-4-5(2)13-11-7/h4,6H,3H2,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVMTBXUJAQJKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NOC(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-methylisoxazol-3-yl)butanamide typically involves the bromination of a precursor compound followed by amide formation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of an amine to form the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-methylisoxazol-3-yl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-bromo-N-(5-methylisoxazol-3-yl)butanamide is used in several scientific research applications, including:

Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.

Medicinal Chemistry:

Biological Studies: Used in various biological assays to understand cellular processes and mechanisms.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-Bromo-N-(5-methylisoxazol-3-yl)butanamide

Key Observations:

Impact of Bromine Position: The bromine atom in this compound enhances electrophilicity compared to non-brominated analogs like Compound 2. This increases reactivity in nucleophilic substitution reactions, making it valuable for synthetic chemistry .

However, sulfamoyl and thioxo groups in these analogs introduce additional hydrogen-bonding interactions, improving antimicrobial and antioxidant activities .

Biological Activity : Unlike Compounds 5–8, this compound lacks direct reports of antimicrobial or antioxidant properties. Its primary utility lies in synthetic applications, whereas analogs with sulfamoyl/thioxo groups exhibit broader pharmacological profiles .

Functional Group Comparison

Table 2: Functional Group Contributions to Reactivity and Bioactivity

Biological Activity

2-Bromo-N-(5-methylisoxazol-3-yl)butanamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C8H11BrN2O2

- Molecular Weight : 247.09 g/mol

- Structure : The compound contains a bromine atom, a butanamide backbone, and a 5-methylisoxazole moiety, which contributes to its biological properties.

The primary biological activity of this compound is associated with its interaction with various biological targets:

- Metabotropic Glutamate Receptors (mGluRs) : This compound acts as a negative allosteric modulator of mGluR2, influencing glutamatergic signaling pathways in the central nervous system (CNS). This modulation can have implications for treating neurological disorders such as anxiety and depression.

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, related isoxazole derivatives have shown significant growth inhibition against various cancer cell lines, indicating potential utility in oncology .

- Anti-inflammatory Effects : There is evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

Research has demonstrated the compound's efficacy through various in vitro assays:

- Cell Viability Assays : In studies involving cancer cell lines (e.g., A549, HeLa), derivatives of the compound exhibited IC50 values indicating effective inhibition of cell proliferation. For instance, certain analogs showed IC50 values as low as 2.01 µM against HT29 cells .

Case Studies

- Neurological Disorders : A study highlighted the effects of mGluR2 modulation by this compound in animal models exhibiting anxiety-like behaviors. The results indicated a reduction in anxiety levels, suggesting potential therapeutic applications for mood disorders.

- Cancer Research : In a comparative study of isoxazole derivatives, this compound was analyzed for its cytotoxic effects against glioblastoma cells. The findings revealed significant apoptotic activity and cell cycle arrest, particularly in the S phase .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H11BrN2O2 |

| Molecular Weight | 247.09 g/mol |

| Biological Target | mGluR2 |

| Potential Activities | Anticancer, Anti-inflammatory |

| IC50 (HT29 Cells) | 2.01 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.